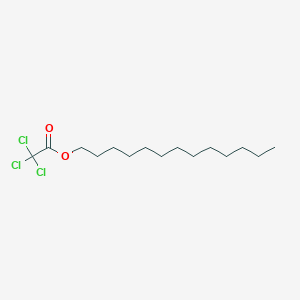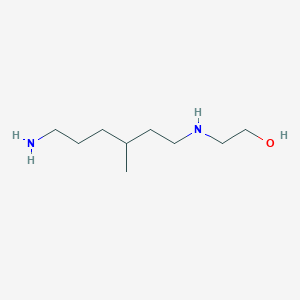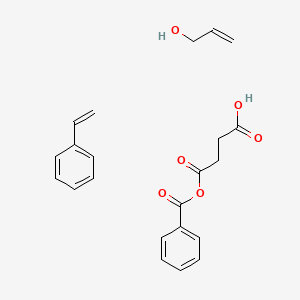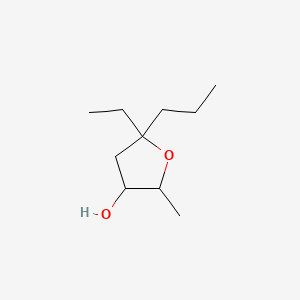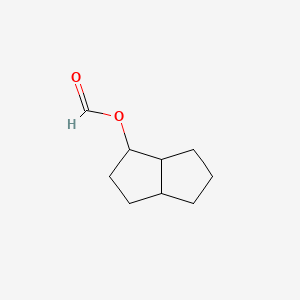
Octahydropentalenyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octahydropentalenyl formate typically involves the esterification of octahydropentalenol with formic acid or its derivatives. One common method is the reaction of octahydropentalenol with formic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of immobilized enzymes as catalysts has also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Octahydropentalenyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to octahydropentalenyl alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the formate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Octahydropentalenyl alcohol.
Substitution: Various substituted octahydropentalenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octahydropentalenyl formate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins .
Mecanismo De Acción
The mechanism of action of octahydropentalenyl formate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating enzyme activity and signaling pathways. The formate ester group can undergo hydrolysis, releasing formic acid, which can then participate in various biochemical reactions .
Comparación Con Compuestos Similares
Octyl formate: Similar ester structure but with an octyl group instead of an octahydropentalenyl ring.
Cyclopentyl formate: Contains a cyclopentyl ring instead of an octahydropentalenyl ring.
Methyl formate: A simpler ester with a methyl group instead of an octahydropentalenyl ring.
Uniqueness: Octahydropentalenyl formate is unique due to its octahydropentalenyl ring system, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in chemical reactions and applications compared to simpler formate esters .
Propiedades
Número CAS |
93964-84-2 |
|---|---|
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl formate |
InChI |
InChI=1S/C9H14O2/c10-6-11-9-5-4-7-2-1-3-8(7)9/h6-9H,1-5H2 |
Clave InChI |
LIERIUBKWIGWPD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C2C1)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


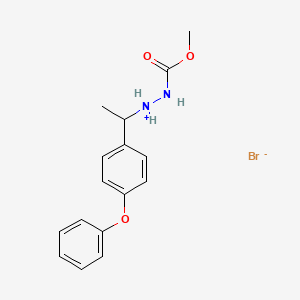
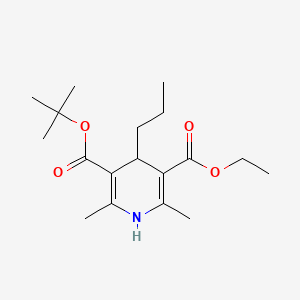
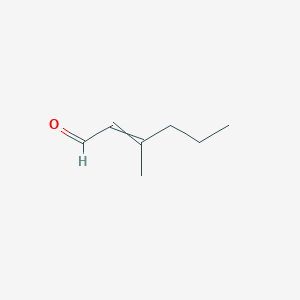
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)

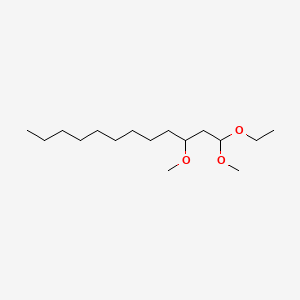
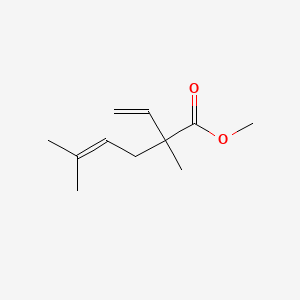
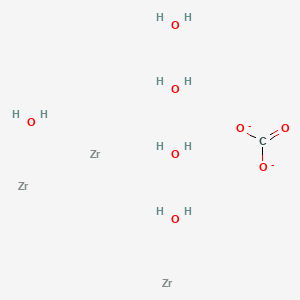
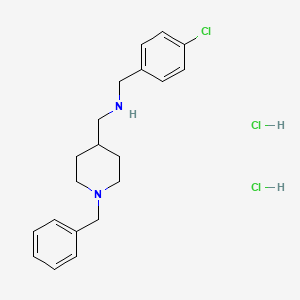
![Benzamide, N-[4-[[2-[4-[(butylsulfonyl)amino]phenoxy]-1-oxotetradecyl]amino]-5-chloro-2-hydroxyphenyl]-](/img/structure/B13773616.png)
